
4-Methoxy-2-(Trimethylsilyl)phenyltrifluormethansulfonat
Übersicht
Beschreibung
“4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is a chemical compound with the molecular formula C11H15F3O4SSi and a molecular weight of 328.38 . It is also known by other names such as “4-Methoxy-2-(trimethylsilyl)phenyl Triflate” and "Trifluoromethanesulfonic Acid 4-Methoxy-2-(trimethylsilyl)phenyl Ester" .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” consists of a phenyl ring substituted with a methoxy group and a trimethylsilyl group. The phenyl ring is further connected to a trifluoromethanesulfonate group .
Chemical Reactions Analysis
“4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature . It’s also noted that it can be used in reactions of Polycyclic Arenes, Heteroatom Arylation, Heteroarenes, and Benzannulated Heterocycles .
Physical And Chemical Properties Analysis
“4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is a liquid at 20°C . It has a specific gravity of 1.25 and a refractive index of 1.47 . It’s also noted that it should be stored under inert gas and conditions to avoid include air sensitivity .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Diese Verbindung wird aufgrund ihrer einzigartigen Eigenschaften häufig in der chemischen Synthese eingesetzt. Sie kann als Reagenz in verschiedenen chemischen Reaktionen eingesetzt werden .
Arynchemie
Sie dient als wichtiger ortho-Benzyne-Vorläufer in der Arynchemie . Aryne sind hochreaktive Zwischenprodukte in der organischen Chemie, und diese Verbindung kann helfen, sie unter milden Bedingungen zu erzeugen .
Erzeugung von Benzyne
Diese Verbindung kann verwendet werden, um Benzyne, ein hochreaktives Zwischenprodukt, unter milden Bedingungen einer einfachen Fluoridbehandlung bei Raumtemperatur zu erzeugen .
Polyzyklische Arene
Sie wird in Reaktionen von Polyzyklischen Arenen eingesetzt . Dies sind Verbindungen, die zwei oder mehr aromatische Ringe enthalten.
Heteroatomarylierung
Diese Verbindung wird in der Heteroatomarylierung eingesetzt , ein Verfahren, bei dem eine Arylgruppe in ein Molekül eingeführt wird.
Heteroarene und Benzannellierte Heterocyclen
Sie wird auch in Reaktionen eingesetzt, die Heteroarene und Benzannellierte Heterocyclen betreffen . Dies sind wichtige Klassen von Verbindungen in der organischen Chemie.
Kohlenstoffarylierungen
Schließlich wird sie in Kohlenstoffarylierungen eingesetzt , eine Art von Reaktion, bei der eine Arylgruppe in ein Kohlenstoffatom in einem Molekül eingeführt wird.
Wirkmechanismus
In general, the mechanism of action of a chemical compound refers to how it interacts with its target, which could be a protein, enzyme, or cell. The mode of action describes the specific biochemical interaction through which the substance produces its pharmacological effect. This usually includes a description of the various chemical interactions and pathways that lead to the pharmacological effect .
The pharmacokinetics of a compound refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and dose can affect its pharmacokinetics .
The action environment of a compound refers to the conditions under which the compound is most effective. This can include factors such as temperature, pH, presence of other compounds, and the specific characteristics of the target organism or cell .
Safety and Hazards
This compound is classified as dangerous and may cause severe skin burns and eye damage. It may also be corrosive to metals . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring proper disposal of contents/container to an approved waste disposal plant .
Eigenschaften
IUPAC Name |
(4-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O4SSi/c1-17-8-5-6-9(10(7-8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZYLSPWZUDOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479465 | |
| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
556812-41-0 | |
| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



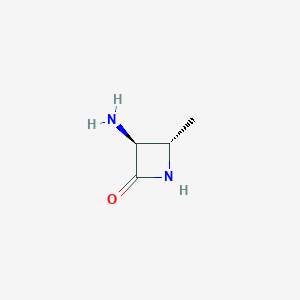
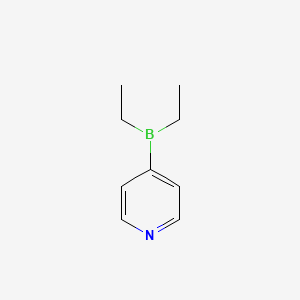
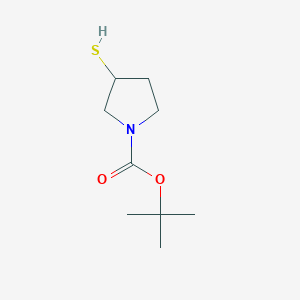
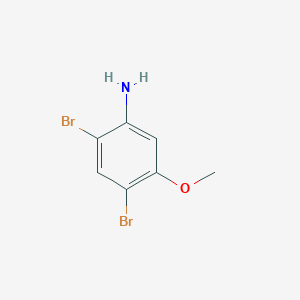
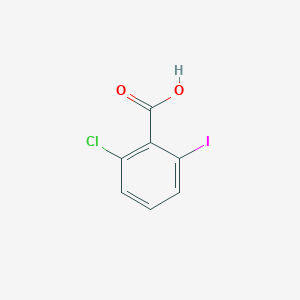
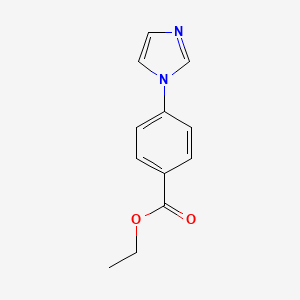
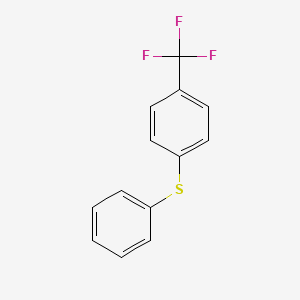
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)
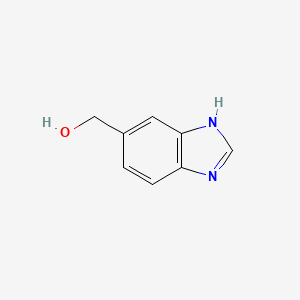
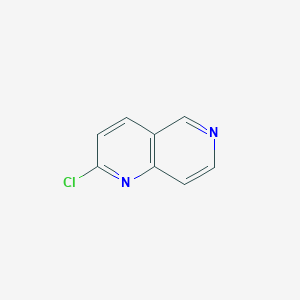
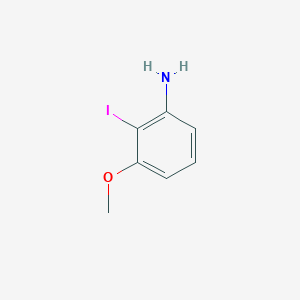
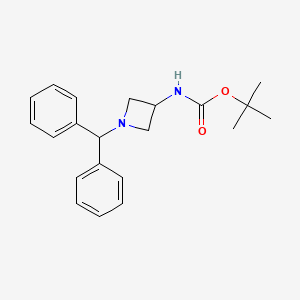
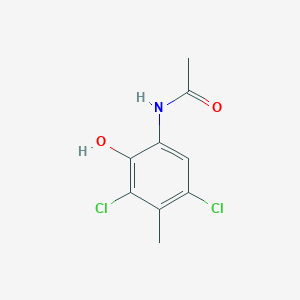
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)